molecular formula C7H14ClN B13493970 N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride CAS No. 2866307-35-7

N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride

Cat. No.: B13493970
CAS No.: 2866307-35-7
M. Wt: 147.64 g/mol
InChI Key: ADUHIZSCZKXOFA-UHFFFAOYSA-N
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Description

N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride is a bicyclic cyclopropane derivative featuring a methylamine group attached to a 1,1'-bi(cyclopropane) scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

CAS No.

2866307-35-7

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

1-cyclopropyl-N-methylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-8-7(4-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H

InChI Key

ADUHIZSCZKXOFA-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)C2CC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride typically involves the reaction of cyclopropane derivatives with methylamine under specific conditions. One common method is the reaction of 1,1’-bi(cyclopropane) with methylamine in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into simpler amine derivatives.

    Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction may produce simpler amines.

Scientific Research Applications

N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials with unique properties due to the strain in the cyclopropane ring.

Mechanism of Action

The mechanism of action of N-methyl-[1,1’-bi(cyclopropane)]-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analog, [1,1'-bi(cyclopropan)]-1-amine hydrochloride (CAS 1211495-56-5), shares the bicyclic cyclopropane core but lacks the N-methyl substitution. Key differences in substituents significantly influence physicochemical and biological properties (Table 1) .

Table 1: Structural Comparison of Cyclopropane-Based Amine Hydrochlorides

Compound Name CAS No. Molecular Formula Key Substituents Similarity* Reference
[1,1'-Bi(cyclopropan)]-1-amine HCl 1211495-56-5 C₆H₁₀NCl Bi(cyclopropane), -NH₂ 1.00
1-Cyclohexylcyclopropanamine HCl 178033-78-8 C₉H₁₆NCl Cyclohexyl, -NH₂ 0.95
2-(2-Fluorophenyl)cyclopropan-1-amine HCl 1269152-01-3 C₉H₁₀ClFN Fluorophenyl, -NH₂ N/A
cyclopropane-1,1-diyldiMethanaMine diHCl 136476-40-9 C₅H₁₃ClN₂ Dual aminomethyl groups N/A
Maprotiline Hydrochloride 10347-81-6 C₂₀H₂₃NCl Tricyclic ethanoanthracene core N/A

*Similarity scores based on ’s computational comparison.

Key Observations:
  • Aromatic vs.
  • Ring Strain : Cyclopropane’s inherent angle strain (60° vs. 109.5° for tetrahedral carbons) may reduce stability compared to Maprotiline’s tricyclic system but enhance reactivity in synthetic applications .

Physicochemical Properties

  • Molecular Weight : Estimated at ~190–200 g/mol (based on C₈H₁₄NCl).
  • Solubility : The hydrochloride salt improves aqueous solubility compared to freebase analogs, similar to duloxetine hydrochloride () .
  • Stability : Cyclopropane’s strain may increase susceptibility to ring-opening reactions under acidic or oxidative conditions, necessitating careful formulation .

Pharmacological and Industrial Relevance

  • Drug Development: Cyclopropane amines are explored for CNS applications due to their ability to cross the blood-brain barrier.
  • Synthetic Utility : Cyclopropane derivatives serve as intermediates in polymer chemistry (e.g., ’s acrylamide polymers) and agrochemical synthesis .

Biological Activity

N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure composed of two cyclopropane rings connected by a nitrogen atom. The molecular formula is C6H12ClNC_6H_{12}ClN with a molecular weight of approximately 133.62 g/mol. The presence of the methyl group at the nitrogen position significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly neurotransmitter receptors. Studies indicate that it may act as an agonist or antagonist at specific receptor sites, modulating their activity and influencing physiological processes.

Key Mechanisms:

  • Receptor Binding: The compound demonstrates binding affinity to nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive functions and neuroprotection.
  • Enzyme Modulation: It may inhibit enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers in vitro.
  • Anticancer Properties: Investigations into its anticancer effects indicate possible mechanisms involving apoptosis induction in cancer cells.

Data Tables

The following table summarizes key findings related to the binding affinity and efficacy of this compound at various receptor subtypes:

Compound Receptor Type Binding Affinity (Ki) Efficacy (%)
N-methyl-[1,1'-bi(cyclopropane)]-1-amineα4β2 nAChR0.7 nM41%
N-methyl-[1,1'-bi(cyclopropane)]-1-amineα7 nAChR> 1000 nM< 50%

Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that it induced apoptosis in human cancer cell lines. The compound was tested against several types of cancer cells, demonstrating a dose-dependent reduction in cell viability.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could significantly reduce oxidative stress markers and improve neuronal survival rates.

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